2-(Dimethylamino)propanenitrile

Catalog No.
S1926848
CAS No.
5350-67-4
M.F
C5H10N2
M. Wt
98.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Dimethylamino)propanenitrile

CAS Number

5350-67-4

Product Name

2-(Dimethylamino)propanenitrile

IUPAC Name

2-(dimethylamino)propanenitrile

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

InChI

InChI=1S/C5H10N2/c1-5(4-6)7(2)3/h5H,1-3H3

InChI Key

GQJKKKULUSFWSC-UHFFFAOYSA-N

SMILES

CC(C#N)N(C)C

Canonical SMILES

CC(C#N)N(C)C
  • Functional Groups

    The molecule possesses two key functional groups: a dimethylamine group (-(CH3)2NH) and a nitrile group (C≡N). Dimethylamine groups are commonly found in organic compounds and can act as nucleophiles in reactions. Nitrile groups can participate in various reactions, including hydrolysis and nucleophilic addition. PubChem, 2-(Dimethylamino)propanenitrile:

  • Potential Applications

    Based on the functional groups, 2-(dimethylamino)propanenitrile could be a potential candidate for research in several areas:

    • Organic synthesis: The molecule's reactive groups might be useful in building blocks for synthesizing more complex organic molecules.
    • Material science: The nitrile group can participate in reactions to form polymers, and the overall structure could be relevant for research in areas like conductive polymers.
    • Medicinal chemistry: The molecule's structure might hold potential for further development into medicinal compounds, but more research would be needed.

2-(Dimethylamino)propanenitrile is an organic compound with the chemical formula C₅H₁₀N₂. This compound features two significant functional groups: a dimethylamine group (CH3)2NH(-CH_3)_2NH and a nitrile group (CN)(C≡N). It is typically encountered as a colorless liquid at room temperature, exhibiting a boiling point of approximately 171-172°C and a melting point of -44.3°C . The presence of the dimethylamine group allows for nucleophilic behavior, while the nitrile group can engage in various

Currently, there is no documented information regarding a specific mechanism of action for DMAPN in biological systems.

  • Potential Toxicity: Primary amines can exhibit irritant or corrosive properties on contact with skin and eyes []. The nitrile group might also contribute to potential toxicity if ingested [].
  • Flammability: DMAPN's estimated flash point suggests flammability. Proper handling procedures near ignition sources are essential [].
Due to its functional groups:

  • Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form corresponding carboxylic acids or amides.
  • Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride .

The synthesis of 2-(dimethylamino)propanenitrile can be achieved through various methods:

  • Alkylation Reactions: One common method involves the alkylation of dimethylamine with acrylonitrile under controlled conditions.
  • Catalytic Hydrogenation: The nitrile function can also be synthesized through catalytic hydrogenation processes involving starting materials like propionitrile and dimethylamine .
  • Reactions with Formaldehyde: Another approach includes reductive alkylation involving formaldehyde and dimethylamine, leading to the formation of the desired compound .

2-(Dimethylamino)propanenitrile finds applications in various fields:

  • Chemical Industry: It is utilized in the production of polymers, particularly in the manufacture of polyurethane foams.
  • Pharmaceuticals: Due to its structural properties, it may serve as an intermediate in synthesizing pharmaceutical compounds.
  • Research: The compound is often used in laboratory settings for studying reaction mechanisms involving nitriles and amines .

While specific interaction studies focusing on 2-(dimethylamino)propanenitrile are scarce, compounds with similar structures have been investigated for their interactions with biological systems. These studies often explore how such compounds interact with enzymes or receptors, potentially influencing biological pathways. The unique combination of functional groups in 2-(dimethylamino)propanenitrile may suggest interactions that warrant further investigation.

Several compounds share structural similarities with 2-(dimethylamino)propanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Features
DimethylaminopropionitrileC₅H₁₁N₂Similar structure; used in similar applications
2-AminopropionitrileC₄H₈N₂Lacks dimethyl groups; different reactivity
N,N-DimethylacetamideC₅H₁₁NContains an acetamide instead of a nitrile group
N,N-DimethylformamideC₃H₇NUsed as a solvent; differs in functional groups

The uniqueness of 2-(dimethylamino)propanenitrile lies in its specific combination of a dimethylamine and a nitrile group, which influences its reactivity and potential applications compared to other similar compounds. Its role in polymer chemistry and potential pharmaceutical applications further distinguishes it within this class of chemicals.

Infrared (IR) Vibrational Analysis

The infrared vibrational spectrum of 2-(Dimethylamino)propanenitrile exhibits characteristic absorption bands that provide definitive structural identification. The most prominent feature occurs at approximately 2240 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration (ν C≡N) of the nitrile functional group [1] [2]. This absorption band serves as a diagnostic fingerprint for the nitrile moiety and remains consistent across various measurement conditions.

The dimethylamino functional group contributes distinctive vibrational characteristics in the mid-infrared region. Asymmetric and symmetric methyl stretching vibrations associated with the N(CH₃)₂ group appear in the range of 2800-3000 cm⁻¹. The carbon-nitrogen stretching vibrations of the dimethylamino group manifest as absorption bands between 1000-1200 cm⁻¹, while the corresponding deformation modes occur in the lower frequency region around 800-900 cm⁻¹ [1] [3].

The aliphatic carbon-hydrogen stretching vibrations of the propyl chain generate characteristic absorption bands between 2850-2950 cm⁻¹. The carbon-carbon skeletal vibrations appear as medium-intensity bands in the 1400-1500 cm⁻¹ region. Methylene group deformation modes contribute to the spectral complexity in the 1350-1450 cm⁻¹ range [2] [3].

Vapor phase infrared measurements provide additional spectroscopic detail, revealing fine structure that may be obscured in condensed phase spectra. The National Institute of Standards and Technology maintains reference infrared spectra for this compound, demonstrating the consistency of vibrational assignments across different measurement platforms [2] [4].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides detailed structural characterization of 2-(Dimethylamino)propanenitrile. The dimethylamino protons appear as a characteristic singlet at approximately 2.28 ppm, integrating for six protons [5]. This chemical shift reflects the electron-donating nature of the nitrogen atom and the magnetic environment created by the lone pair electrons.

The methine proton adjacent to both the nitrile and dimethylamino groups resonates as a quartet at approximately 2.62 ppm, with coupling to the adjacent methyl group [5]. This downfield chemical shift results from the deshielding effects of the electronegative nitrogen and the electron-withdrawing nitrile group.

The methyl group attached to the central carbon appears as a doublet at approximately 1.15 ppm, exhibiting coupling with the adjacent methine proton [6] [5]. This upfield chemical shift is characteristic of aliphatic methyl groups in a relatively shielded environment.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals distinct resonances for each carbon environment. The nitrile carbon exhibits the most characteristic signal at approximately 118-120 ppm, consistent with the typical chemical shift range for carbon-nitrogen triple bonds [6] [5]. The quaternary carbon bearing the dimethylamino group appears around 55-60 ppm, while the dimethylamino methyl carbons resonate at approximately 40-45 ppm. The aliphatic methyl carbon appears in the upfield region around 15-20 ppm [6] [5].

Thermodynamic Properties

Phase Transition Behavior

The phase transition characteristics of 2-(Dimethylamino)propanenitrile reveal important thermodynamic parameters that define its physical behavior under varying temperature and pressure conditions. The compound exhibits a melting point in the range of -43 to -44.3°C, indicating its liquid state under standard ambient conditions [7] [8] [9] [10]. This relatively low melting point reflects the molecular structure's inability to form strong intermolecular interactions due to steric hindrance around the dimethylamino group.

The normal boiling point occurs at 171-173°C under standard atmospheric pressure [7] [8] [9] [10]. The enthalpy of vaporization ranges from 44.10 to 53.05 kJ/mol, depending on the temperature of measurement [11] [12] [13]. At 303.50 K, the vaporization enthalpy measures 44.10 ± 0.20 kJ/mol, while at higher temperatures (369.00 K), it increases to 52.40 kJ/mol [11]. This temperature dependence reflects the typical behavior of organic liquids where intermolecular forces weaken with increasing thermal energy.

The fusion enthalpy, calculated using the Joback estimation method, amounts to 13.23 kJ/mol [11] [14]. This relatively low value supports the observed low melting point and indicates weak crystal lattice forces in the solid state. The triple point temperature occurs at 228.019 K, with variations reported between 228.35 ± 0.35 K and 228.85 ± 0.20 K depending on the measurement technique [11] [13].

Critical properties define the upper limits of liquid-vapor equilibrium. The critical temperature reaches 616.90 K (343.75°C), while the critical pressure measures 3360.64 kPa [11] [14] [13]. The critical volume corresponds to 0.359 m³/kmol [11] [14]. These parameters establish the compound's behavior under extreme conditions and provide essential data for process design applications.

Vapor pressure relationships follow the Antoine equation with coefficients A = 1.62669 × 10¹, B = -5.00354 × 10³, and C = -1.66600 × 10¹ over the temperature range 324.25-473.38 K [11]. At 25°C (298.15 K), the vapor pressure measures 1.24 mmHg, indicating moderate volatility [7] [9] [10].

Solubility Parameters in Organic Media

The solubility behavior of 2-(Dimethylamino)propanenitrile in various organic media can be quantitatively described using Hansen solubility parameters, which provide a three-dimensional approach to solvent-solute interactions. The Hansen solubility parameters for this compound are: dispersion component (δd) = 15.85 MPa⁰·⁵, polar component (δp) = 9.27 MPa⁰·⁵, and hydrogen bonding component (δh) = 5.84 MPa⁰·⁵ [7] [8].

The total solubility parameter (δ) calculated from these components equals 19.07 MPa⁰·⁵, positioning the compound in a moderately polar solvent category. The relatively high dispersion component indicates significant van der Waals interactions, while the moderate polar component reflects the dipolar nature of both the nitrile and dimethylamino functional groups.

Water solubility remains limited at 0.5 g/L at 20°C [7] [9] [10], despite the presence of the polar dimethylamino group. This limited aqueous solubility results from the hydrophobic character of the propyl chain and the overall molecular structure. The compound demonstrates superior solubility in organic solvents, particularly those with similar Hansen parameter values.

The logarithmic partition coefficient (LogP) between octanol and water measures 0.46 [10], indicating a slight preference for the organic phase while maintaining some water solubility. This moderate LogP value suggests potential bioavailability if biological applications were considered, though such applications fall outside the scope of this physicochemical analysis.

The compound exhibits complete miscibility with most organic solvents including alcohols, ethers, and aromatic hydrocarbons [16]. This broad solubility profile stems from the balanced combination of polar and nonpolar structural elements within the molecule.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide fundamental insights into the electronic structure and molecular properties of 2-(Dimethylamino)propanenitrile. Computational studies typically employ the B3LYP functional with 6-311G(d,p) basis sets to achieve optimal balance between accuracy and computational efficiency for molecules of this size [17] .

The optimized molecular geometry reveals a propane backbone with the nitrile group maintaining its characteristic linear arrangement (C-C≡N angle approximately 180°). The dimethylamino substitution introduces partial pyramidalization at the nitrogen center, deviating from perfect tetrahedral geometry due to lone pair repulsion. The C-N bond length to the dimethylamino group measures approximately 1.47 Å, consistent with typical aliphatic carbon-nitrogen single bonds.

Vibrational frequency calculations confirm the absence of imaginary frequencies, validating the optimized structure as a true minimum on the potential energy surface. The calculated vibrational frequencies show excellent correlation with experimental infrared data, particularly for the characteristic nitrile stretching mode at 2240 cm⁻¹ [1] [2].

Thermodynamic properties calculated through DFT methods include formation enthalpy, entropy, and heat capacity values. The standard formation enthalpy in the gas phase ranges from 90.40 to 96.70 kJ/mol [11] [12], while the liquid phase formation enthalpy measures 43.60 ± 0.50 kJ/mol [11]. These computational predictions align well with experimental calorimetric measurements, validating the theoretical approach.

The calculated dipole moment provides insight into the molecule's polarity and intermolecular interaction potential. The nitrile group contributes significantly to the overall dipole moment through its substantial electronegativity difference, while the dimethylamino group provides additional dipolar character through its lone pair electrons.

Molecular Orbital Analysis and Charge Distribution

Frontier molecular orbital analysis reveals the electronic characteristics governing chemical reactivity and spectroscopic properties of 2-(Dimethylamino)propanenitrile. The highest occupied molecular orbital (HOMO) primarily localizes on the dimethylamino nitrogen atom and its associated methyl groups, reflecting the electron-donating character of this functional group [19] [20] [21].

The lowest unoccupied molecular orbital (LUMO) concentrates electron density on the nitrile carbon and nitrogen atoms, consistent with the electron-withdrawing nature of the cyano group. This spatial separation between HOMO and LUMO creates an intramolecular charge transfer character that influences both electronic absorption properties and chemical reactivity patterns [19] [20].

The HOMO-LUMO energy gap typically ranges from 3.5 to 4.5 eV for compounds containing similar aminonitrile structural motifs [19] [22]. This energy difference determines the compound's electronic excitation characteristics and provides insights into photochemical stability. The relatively large energy gap suggests good thermal and photochemical stability under normal conditions.

Natural bond orbital (NBO) analysis provides detailed information about charge distribution and atomic partial charges throughout the molecule. The nitrogen atom in the dimethylamino group carries a partial negative charge due to its electronegativity and lone pair electrons, while the nitrile carbon bears a partial positive charge. The central carbon atom exhibits near-neutral character, serving as a bridge between the electron-donating and electron-withdrawing groups.

Molecular electrostatic potential (MEP) mapping reveals regions of electron density excess and deficiency across the molecular surface. The dimethylamino nitrogen region displays negative electrostatic potential, indicating nucleophilic character, while the nitrile carbon region shows positive potential, suggesting electrophilic behavior. This electrostatic distribution pattern provides valuable predictions for intermolecular interaction sites and potential reaction centers.

The calculated atomic charges demonstrate significant charge polarization within the molecule. The nitrile nitrogen carries a substantial negative charge (-0.4 to -0.5 e), while the nitrile carbon bears a corresponding positive charge (+0.3 to +0.4 e). The dimethylamino nitrogen exhibits moderate negative character (-0.3 to -0.4 e), balanced by positive charges on the adjacent carbon atoms.

Second-order perturbation analysis through NBO calculations quantifies intramolecular hyperconjugative interactions. The lone pair electrons on the dimethylamino nitrogen participate in stabilizing interactions with adjacent σ* antibonding orbitals, contributing to the overall molecular stability. Similarly, the nitrile π-bonding electrons engage in delocalization interactions that influence both the electronic structure and chemical reactivity.

XLogP3

0.5

Other CAS

5350-67-4

Dates

Last modified: 08-16-2023

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